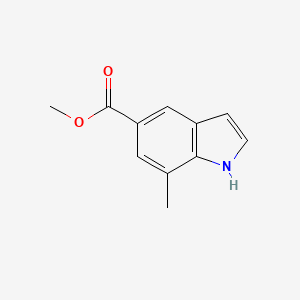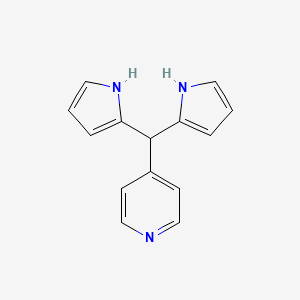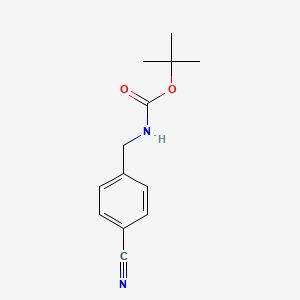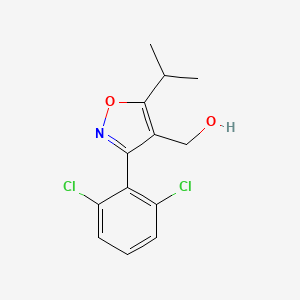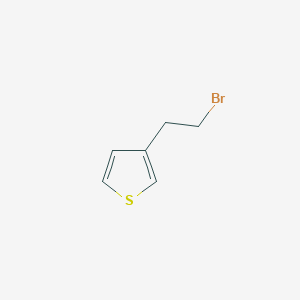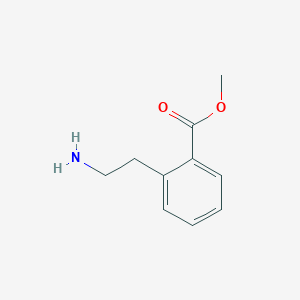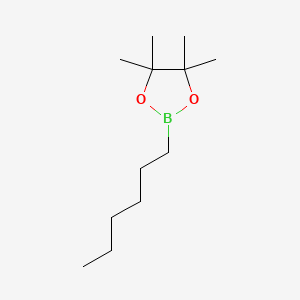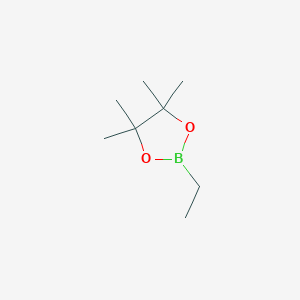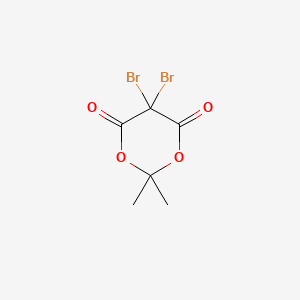
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6Br2O4 . It is also known as Dibromomeldrum’s Acid .
Synthesis Analysis
This compound can be synthesized from isopropylidene malonate through a bromination reaction .Molecular Structure Analysis
The molecular structure of this compound can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is a bromination reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.92 . It is a solid at room temperature and has a melting point of 75°C . It is almost transparent in methanol .Scientific Research Applications
Crystal and Molecular Structures
- Crystal and Molecular Analysis : The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been explored using X-ray diffraction. These studies provide insights into the conformation and symmetry of the molecules, contributing to a deeper understanding of their chemical properties (Coppernolle et al., 2010).
Chemical Reactions and Synthesis
- Ring Opening Reactions : Research has been conducted on the ring-opening reactions of certain derivatives, revealing insights into the chemical behavior and potential applications in synthetic chemistry (Šafár̆ et al., 2000).
- Synthetic Applications : The compound's derivatives have been used in various synthetic applications, illustrating its utility in creating new chemical entities (Zeng, 2014).
Supramolecular Structures
- Study of Supramolecular Structures : Investigations into the supramolecular structures of specific derivatives have been conducted, which is crucial for understanding their potential in nanotechnology and materials science (Low et al., 2002).
Biological Activities and Properties
- DPPH Radical Scavenging and Cytotoxicity : Some derivatives have shown DPPH radical scavenging activity and cytotoxicity against cancer cell lines, suggesting potential biomedical applications (Kumar et al., 2014).
Molecular Properties and Crystallography
- Molecular Property Analysis : Detailed studies on the molecular properties, such as bond orbital analysis and electrostatic potential maps, have been performed, highlighting the versatility of these compounds in advanced material science (Krapivin et al., 1988).
Electrochemical Studies
- Electrochemical Behavior Analysis : Electrochemical studies of certain derivatives have been carried out to understand their redox behavior, which is essential for applications in electrochemistry and sensor technology (Ungureanu et al., 2011).
Safety and Hazards
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It is known that the compound is used in organic synthesis, especially for multiple c-c bond formations due to its adequate acidity and steric rigidity .
Biochemical Pathways
The compound’s role in organic synthesis suggests it may influence a variety of biochemical reactions, particularly those involving C-C bond formations .
Result of Action
As a chemical used in organic synthesis, it likely influences the formation of various organic compounds .
Action Environment
It is known that the compound is stable under inert atmosphere and should be stored in a freezer, under -20°c .
Biochemical Analysis
Biochemical Properties
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and multifaceted, involving a variety of molecular mechanisms .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and significant . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66131-14-4 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis for several reactions, including:
- Selective α-bromination of aldehydes []: This compound allows for the introduction of a bromine atom at the alpha position of aldehydes, which is a crucial transformation in organic synthesis for further functionalization.
- α′-bromination of α,β-unsaturated ketones []: It enables the selective bromination at the alpha prime position of α,β-unsaturated ketones, providing a valuable tool for synthesizing complex molecules.
- Reductive coupling to an ethylenetetracarboxylate []: This compound can undergo reductive coupling reactions to yield ethylenetetracarboxylates, which are important building blocks for various organic compounds.
Q2: What are the recommended storage conditions for this compound?
A2: this compound demonstrates good stability and can be stored for extended periods under appropriate conditions. It is recommended to store the compound at 0°C, where it can remain stable for several months [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



